molecular formula C4H14NO4P B1503152 (2-Aminobutan-2-yl)phosphonic acid hydrate CAS No. 79014-65-6

(2-Aminobutan-2-yl)phosphonic acid hydrate

Cat. No. B1503152
CAS RN: 79014-65-6
M. Wt: 171.13 g/mol
InChI Key: XOFGFZIYHLOEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminobutan-2-yl)phosphonic acid hydrate, also known as ABPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. ABPA is a phosphonic acid derivative that contains an amino group, making it a useful building block for the synthesis of complex organic molecules. In

Scientific Research Applications

(2-Aminobutan-2-yl)phosphonic acid hydrate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, as well as a chiral auxiliary in asymmetric synthesis. (2-Aminobutan-2-yl)phosphonic acid hydrate has also been used in the development of new drugs and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (2-Aminobutan-2-yl)phosphonic acid hydrate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain bacteria and viruses.
Biochemical and Physiological Effects
(2-Aminobutan-2-yl)phosphonic acid hydrate has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. (2-Aminobutan-2-yl)phosphonic acid hydrate has also been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Aminobutan-2-yl)phosphonic acid hydrate in lab experiments is its ease of synthesis and availability. It is also relatively stable and easy to handle. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many potential future directions for research on (2-Aminobutan-2-yl)phosphonic acid hydrate. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative diseases. (2-Aminobutan-2-yl)phosphonic acid hydrate has also been studied for its potential use as a biosensor for detecting various molecules in the body. Additionally, further research on the mechanism of action of (2-Aminobutan-2-yl)phosphonic acid hydrate could lead to the development of new drugs and therapies.

properties

IUPAC Name

2-aminobutan-2-ylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P.H2O/c1-3-4(2,5)9(6,7)8;/h3,5H2,1-2H3,(H2,6,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFGFZIYHLOEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(N)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693835
Record name (2-Aminobutan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminobutan-2-yl)phosphonic acid hydrate

CAS RN

79014-65-6
Record name (2-Aminobutan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminobutan-2-yl)phosphonic acid hydrate
Reactant of Route 2
(2-Aminobutan-2-yl)phosphonic acid hydrate
Reactant of Route 3
(2-Aminobutan-2-yl)phosphonic acid hydrate
Reactant of Route 4
(2-Aminobutan-2-yl)phosphonic acid hydrate
Reactant of Route 5
(2-Aminobutan-2-yl)phosphonic acid hydrate
Reactant of Route 6
(2-Aminobutan-2-yl)phosphonic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.